A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine
A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-threonine (N-α-Fmoc-D-threonine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1] As an N-terminally protected form of the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their circulating half-life.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.[3][4]
This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the biological context for its use in drug development.
Core Physicochemical Properties
The fundamental properties of Fmoc-D-threonine are summarized below. These values are critical for reaction setup, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Synonyms | Fmoc-D-Thr-OH, N-(9-Fluorenylmethoxycarbonyl)-D-threonine | [1][5] |
| CAS Number | 118609-38-4; 157355-81-2 | [1] |
| Molecular Formula | C₁₉H₁₉NO₅ | [1][5] |
| Molecular Weight | 341.36 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [1][5] |
| Melting Point | 95 - 97 °C | [1] |
| Optical Rotation | [α]D²⁰ = +16 ± 1° (c=1 in DMF); +5.0 to +7.0° (c=1 in MeOH) | [1] |
| Solubility | Soluble in methanol and Dimethylformamide (DMF) | [5] |
| Storage Conditions | 2 - 8 °C, keep in a dry place | [1][5] |
Spectroscopic and Analytical Data
Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-threonine before its use in synthesis.
| Analysis | Specification | Reference(s) |
| Purity (HPLC) | ≥97% to ≥98% | [1] |
| Enantiomeric Purity | ≥99.5% | |
| Identity (IR) | Conforms to structure |
Spectroscopic Characteristics:
-
Nuclear Magnetic Resonance (NMR): A ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the threonine backbone (α-H, β-H), and a doublet for the methyl group (γ-CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=O stretch for the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Experimental Protocols
The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.[6]
Protocol: Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine residue to a growing peptide chain on a solid support (e.g., Rink amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-threonine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine[7]
-
Solvent: Anhydrous DMF (Dimethylformamide)[7]
-
Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]
-
Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[3]
-
Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).[8]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2), and DCM (x3) to remove excess reagents and byproducts.[3]
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol: Analytical Quality Control by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-D-threonine.[9]
Methodology for Purity Analysis (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a standard solution of Fmoc-D-threonine in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
-
HPLC System: Use a standard RP-HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase gradient involves:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute the compound.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the Fmoc group).[9]
-
Analysis: Purity is determined by integrating the peak area of the main compound relative to the total peak area.
Methodology for Enantiomeric Purity (Chiral HPLC):
-
System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase (CSP) column.[9]
-
Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier (e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]
-
Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total area.
Biological and Pharmacological Context
The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide sequence. This modification can have profound effects on the peptide's pharmacological properties.
Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential.[2] Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.[2] This strategy significantly increases the peptide's stability and in vivo half-life.
However, this modification is not without potential consequences. The stereochemistry of amino acid side chains is often critical for high-affinity receptor binding and subsequent signal transduction.[2] Changing an L-threonine to a D-threonine can alter the peptide's three-dimensional conformation, which may lead to:
-
Reduced Binding Affinity (Higher Kd): The D-amino acid may introduce steric hindrance in the receptor's binding pocket.[2]
-
Altered Biological Activity (Higher IC₅₀): The precise orientation of the side chain may be necessary for agonistic or antagonistic activity.
-
Unchanged or even Enhanced Activity: In some cases, the conformational change induced by the D-amino acid may be beneficial for receptor interaction.
Therefore, the substitution of L-threonine with D-threonine represents a trade-off between enhanced stability and potentially altered biological function, which must be empirically evaluated for each specific peptide therapeutic.[2]
Conclusion
Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the precise incorporation of D-threonine into synthetic peptides. This strategic modification is a powerful tool for researchers and drug developers aiming to overcome the inherent instability of natural peptides, thereby enabling the creation of more robust and effective peptide-based therapeutics. Careful analytical quality control and empirical evaluation of biological activity are paramount to successfully leveraging the benefits of D-amino acid incorporation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. FMOC-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. digital.csic.es [digital.csic.es]
- 9. phenomenex.com [phenomenex.com]
